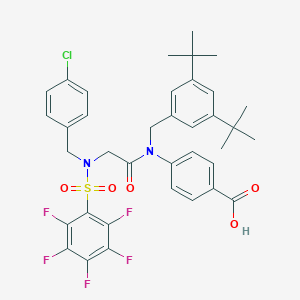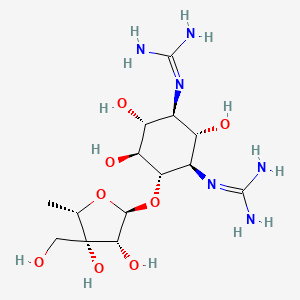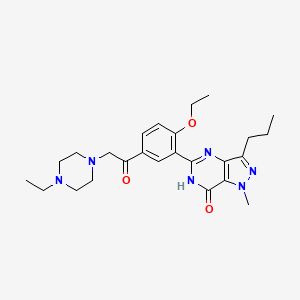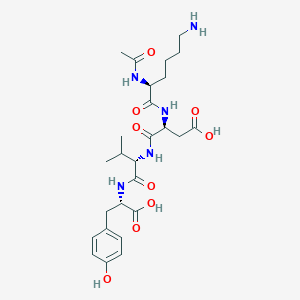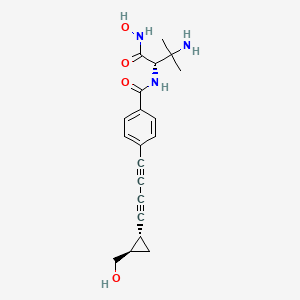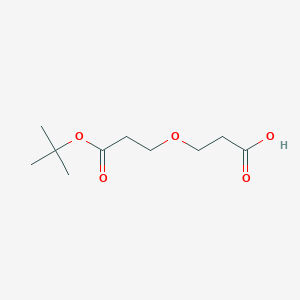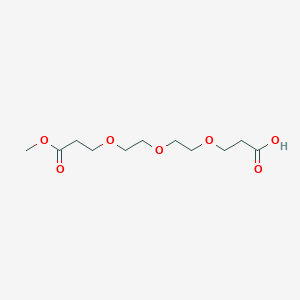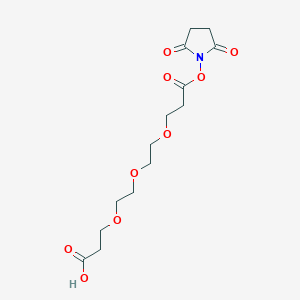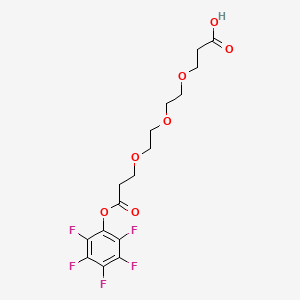
AEOL-10150
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AEOL-10150 is a broad-spectrum metalloporphyrin superoxide dismutase mimic specifically designed to neutralize reactive oxygen and nitrogen species . It has shown potential as a medical countermeasure against national security threats, including sulfur mustard, nerve agent exposure, and radiation pneumonitis following radiological or nuclear incidents . This compound is also known as MnTDE-2-ImP5+ and has the molecular formula C48-H56-Mn-N12.5-Cl with a molecular weight of 1033.257 .
Métodos De Preparación
AEOL-10150 is synthesized through a series of reactions involving the coordination of manganese ions with a modified alkylated pyridyl quaternary ammonium group at the meta position of the porphyrin ring . The synthetic route involves the use of pyridine quaternary ammonium water-soluble manganoporphyrin to mimic the Mn-SOD catalytic site . Industrial production methods have been improved to enhance drug stability and reduce costs by 90%, with the new synthetic this compound being stable at room temperature and under refrigerated conditions for up to 24 months .
Análisis De Reacciones Químicas
AEOL-10150 undergoes various chemical reactions, primarily involving oxidation and reduction processes . As a catalytic antioxidant, it mimics and amplifies the body’s natural enzymatic systems for eliminating reactive oxygen species and free radicals . Common reagents used in these reactions include superoxide dismutase and catalase-like enzymes . The major products formed from these reactions are neutralized reactive oxygen and nitrogen species .
Aplicaciones Científicas De Investigación
AEOL-10150 has a wide range of scientific research applications. It has been studied as a medical treatment against acute radiation-induced lung injury and has shown potential in treating sulfur mustard, chlorine gas, and nerve agent exposure . Additionally, this compound has been investigated for its use in treating amyotrophic lateral sclerosis . Its ability to scavenge a broad range of reactive oxygen species makes it a valuable compound in the fields of chemistry, biology, medicine, and industry .
Mecanismo De Acción
The mechanism of action of AEOL-10150 involves its ability to scavenge a broad range of reactive oxygen species or free radicals . As a catalytic antioxidant, this compound mimics and thereby amplifies the body’s natural enzymatic systems for eliminating these damaging compounds . The molecular targets and pathways involved include the modulation of superoxide dismutase and catalase-like enzymes, which play a crucial role in neutralizing reactive oxygen and nitrogen species .
Comparación Con Compuestos Similares
AEOL-10150 is unique among metalloporphyrin catalytic antioxidants due to its broad-spectrum activity and stability . Similar compounds include AEOL-1114 and AEOL-11203, which also exhibit good lipophilicity and can pass through the blood-cerebrospinal fluid barrier upon oral administration . this compound stands out due to its enhanced stability and reduced production costs .
Propiedades
Número CAS |
286475-30-7 |
|---|---|
Fórmula molecular |
C48H61Cl5MnN125+ |
Peso molecular |
1038.2853 |
Nombre IUPAC |
Manganese(5+), [[2,2',2'',2'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[1,3-diethyl-1H-imidazoliumato]](2-)]-, chloride (1:5), (SP-4-1)- |
InChI |
InChI=1S/C48H56N12.5ClH.Mn/c1-9-53-25-26-54(10-2)45(53)41-33-17-19-35(49-33)42(46-55(11-3)27-28-56(46)12-4)37-21-23-39(51-37)44(48-59(15-7)31-32-60(48)16-8)40-24-22-38(52-40)43(36-20-18-34(41)50-36)47-57(13-5)29-30-58(47)14-6;;;;;;/h17-32H,9-16H2,1-8H3;5*1H;/q+2;;;;;;+3 |
Clave InChI |
XMYHQLIAYLLEKT-UHFFFAOYSA-N |
SMILES |
CCN1C=C[N+](CC)=C1/C(C2=CC=C3N2[Mn+]N4/C5=C(C6=[N+](CC)C=CN6CC)\C(C=C/7)=NC7=C3\C8=[N+](CC)C=CN8CC)=C9C=CC(/C(C%10=[N+](CC)C=CN%10CC)=C4/C=C5)=N\9.Cl.Cl.Cl.Cl.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AEOL-10150; AEOL 10150; AEOL10150 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of AEOL-10150?
A1: this compound functions as a catalytic antioxidant, mimicking the activity of the superoxide dismutase (SOD) enzyme. It catalytically scavenges reactive oxygen species (ROS) like superoxide, thereby reducing oxidative stress [, , , , , ].
Q2: What are the downstream effects of this compound's antioxidant activity?
A2: By reducing oxidative stress, this compound has been shown to:
- Attenuate inflammatory responses [, , , , , ].
- Reduce tissue hypoxia and angiogenic response [].
- Decrease lipid peroxidation and protein nitration [, , ].
- Improve survival in models of radiation-induced lung injury [, , ].
- Protect against sulfur mustard-induced lung injury [, ].
- Show potential in treating amyotrophic lateral sclerosis (ALS) by preserving motor neuron architecture [].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C48H56Cl5MnN12, and its molecular weight is 1010.3 g/mol [].
Q4: Is there any spectroscopic data available for this compound?
A4: The provided research abstracts do not delve into specific spectroscopic details. Further investigation into related publications or patents would be needed.
Q5: How does the catalytic activity of this compound compare to that of natural SOD?
A5: While the provided abstracts highlight this compound's SOD mimetic activity, specific comparisons of catalytic efficiency with natural SOD are not discussed.
Q6: What are the potential applications of this compound based on its catalytic antioxidant properties?
A6: The research suggests potential applications in:
- Treating radiation-induced lung injury [, , , ].
- Mitigating the effects of chemical warfare agents like sulfur mustard [, ].
- Addressing diseases with oxidative stress as a contributing factor, such as ALS [] and COPD [, , , ].
Q7: Has computational chemistry been employed in the development or study of this compound?
A7: The provided abstracts do not offer information on the use of computational chemistry or modeling approaches with this compound.
Q8: Has the structure-activity relationship of this compound been explored, and what modifications have been investigated?
A8: The abstracts mention other metalloporphyrins with potential antioxidant activity, but specific structural modifications and their impact on this compound's activity are not detailed [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



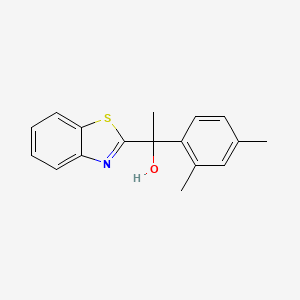
![1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide](/img/structure/B605117.png)
